molecular formula C5H9ClO2S B14627338 Ethyl [(chloromethyl)sulfanyl]acetate CAS No. 54214-57-2

Ethyl [(chloromethyl)sulfanyl]acetate

Cat. No.: B14627338
CAS No.: 54214-57-2
M. Wt: 168.64 g/mol
InChI Key: PGZHFDBAHQCESL-UHFFFAOYSA-N
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Description

Ethyl [(chloromethyl)sulfanyl]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes a chloromethyl group and a sulfanyl group attached to an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(chloromethyl)sulfanyl]acetate can be synthesized through various methods. One common method involves the reaction of ethyl acetate with chloromethyl sulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as silicotungstic acid can be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(chloromethyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [(chloromethyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [(chloromethyl)sulfanyl]acetate involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, making it useful in biochemical applications. The sulfanyl group can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester without the chloromethyl and sulfanyl groups.

    Methyl [(chloromethyl)sulfanyl]acetate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl [(bromomethyl)sulfanyl]acetate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

This compound is unique due to the presence of both a chloromethyl group and a sulfanyl group, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

54214-57-2

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

ethyl 2-(chloromethylsulfanyl)acetate

InChI

InChI=1S/C5H9ClO2S/c1-2-8-5(7)3-9-4-6/h2-4H2,1H3

InChI Key

PGZHFDBAHQCESL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCCl

Origin of Product

United States

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